

Biological activity of 25-hydroxycholesterol in immune response

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An in-depth technical guide on the biological activity of 25-hydroxycholesterol in the immune response for researchers, scientists, and drug development professionals.

Introduction

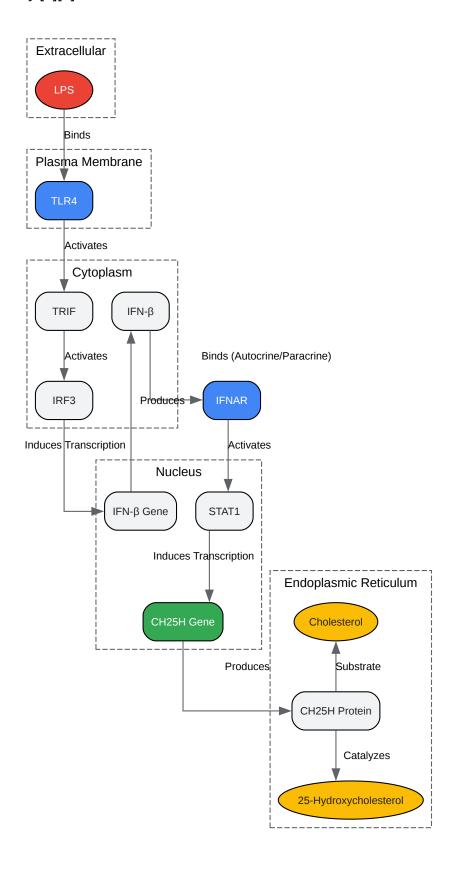
25-hydroxycholesterol (25-HC) is an oxysterol, an oxidized derivative of cholesterol, that has emerged as a critical signaling molecule in the regulation of the immune response.[1][2][3][4] Produced primarily by macrophages and dendritic cells upon encountering inflammatory stimuli, 25-HC orchestrates a complex array of effects on both innate and adaptive immunity.[1] [5][6] Its functions range from broad antiviral activity to the modulation of inflammatory signaling and the differentiation and activity of various immune cells. This guide provides a comprehensive overview of the biological activities of 25-HC in the immune system, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used for its study.

Biosynthesis of 25-Hydroxycholesterol

The synthesis of 25-HC is catalyzed by the enzyme cholesterol 25-hydroxylase (CH25H), which is an interferon-stimulated gene (ISG).[1][7] The expression of CH25H is rapidly and robustly induced in macrophages and dendritic cells in response to the activation of Toll-like receptors (TLRs), particularly TLR3 and TLR4, by pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) and poly I:C.[1][8] This induction is primarily mediated by a signaling cascade involving the TRIF adaptor protein, the production of type I



interferons (IFN- α/β), and subsequent signaling through the IFN- α/β receptor (IFNAR) and the JAK/STAT1 pathway.[1][6]





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Caption: TLR4-mediated induction of CH25H expression and 25-HC synthesis.

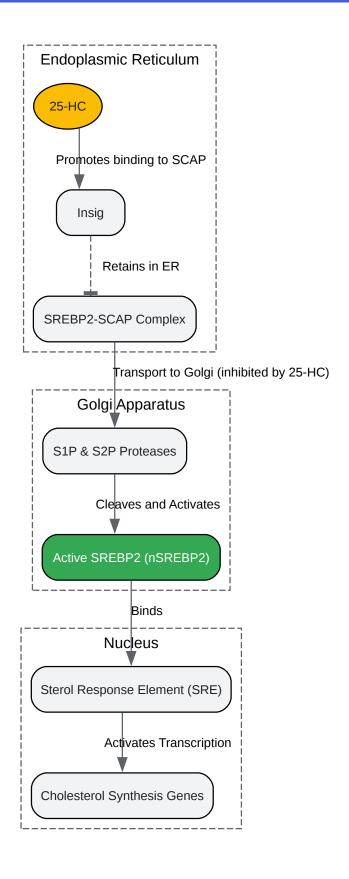
Mechanisms of Action and Signaling Pathways

25-HC exerts its diverse biological effects through the modulation of several key signaling pathways, primarily by regulating cellular cholesterol homeostasis.

Inhibition of Sterol Regulatory Element-Binding Protein 2 (SREBP2)

A primary mechanism of action for 25-HC is the inhibition of the SREBP2 pathway, which is a master regulator of cholesterol biosynthesis.[7][9][10] Inactive SREBP2 resides in the endoplasmic reticulum (ER) in a complex with SREBP cleavage-activating protein (SCAP).[10] [11] When cellular sterol levels are low, the SREBP2-SCAP complex moves to the Golgi apparatus for proteolytic cleavage and activation of SREBP2.[9][11] 25-HC prevents this by promoting the binding of SCAP to insulin-induced gene (Insig) proteins, which retains the SREBP2-SCAP complex in the ER, thereby inhibiting cholesterol synthesis.[7][10][11][12]





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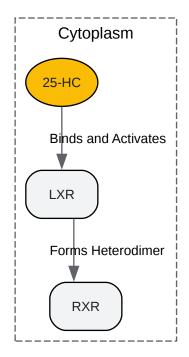
Caption: Inhibition of SREBP2 processing by 25-hydroxycholesterol.

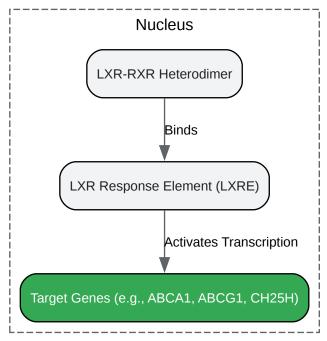


Activation of Liver X Receptors (LXRs)

25-HC is a known endogenous ligand for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[7][13][14][15] [16] Upon activation by 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.[7] This leads to the upregulation of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, and can also create a positive feedback loop by inducing the expression of CH25H itself.[7][13] [14][16]







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Caption: Activation of LXR signaling by 25-hydroxycholesterol.

Modulation of Inflammasome Activation

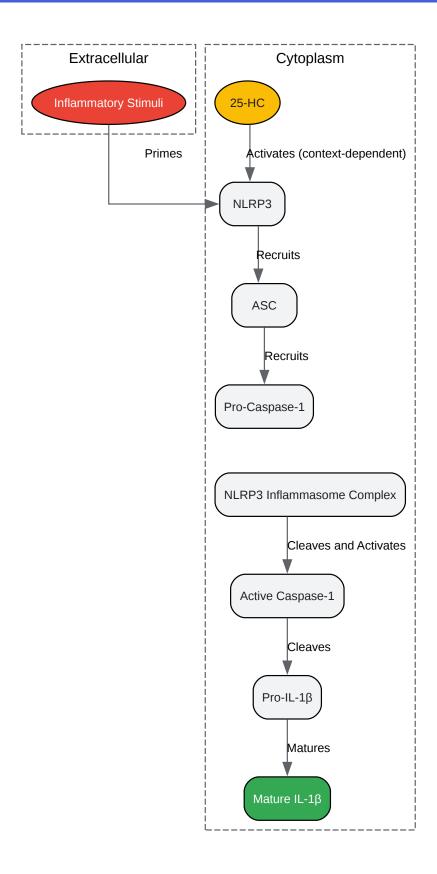


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The role of 25-HC in inflammasome activation is context-dependent, with reports of both proand anti-inflammatory effects. Some studies have shown that 25-HC can promote the activation of the NLRP3 inflammasome, leading to the production of IL-1 β .[17][18][19][20] This can occur through pathways involving potassium efflux, mitochondrial reactive oxygen species (ROS), and LXR.[17] Conversely, other studies have demonstrated that 25-HC can suppress the activation of the AIM2 inflammasome and IL-1-driven inflammation by inhibiting SREBP processing.[18][21][22]





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